diethyl phenethylamidophosphate
Overview
Description
diethyl phenethylamidophosphate is an organophosphorus compound with the chemical formula C14H22NO4P and a molecular weight of 307.3 g/mol . It is a colorless to yellowish gelatinous liquid with a special ammonia odor . This compound belongs to the class of phosphoramidates, which are known for their single covalent bond between the tetracoordinate phosphorus (V) atom and the nitrogen (III) atom .
Preparation Methods
The synthesis of diethyl phenethylphosphoramidate can be achieved through various methods. One common synthetic route involves the reaction of diethyl phosphite with phenethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
diethyl phenethylamidophosphate undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like acetonitrile or dichloromethane, and controlled temperatures ranging from -20°C to 100°C . Major products formed from these reactions include phosphoramidate oxides, phosphine derivatives, and substituted phosphoramidates .
Scientific Research Applications
diethyl phenethylamidophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl phenethylphosphoramidate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site and blocking substrate access . The pathways involved in its action include phosphorylation and dephosphorylation processes, which are crucial for regulating various biological functions .
Comparison with Similar Compounds
diethyl phenethylamidophosphate can be compared with other similar compounds such as:
Diethyl phosphonate: Unlike diethyl phenethylphosphoramidate, diethyl phosphonate has a simpler structure and is primarily used as a precursor in the synthesis of other organophosphorus compounds.
Phenethylamine derivatives: These compounds share the phenethyl group but differ in their functional groups, leading to varied chemical and biological properties.
Biological Activity
Diethyl phenethylamidophosphate (DEPA) is an organophosphate compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of DEPA's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its amide and phosphate functional groups, which contribute to its biological activity. The molecular formula is C₁₄H₁₉N₂O₄P, and it has a molecular weight of approximately 303.27 g/mol. The compound is typically synthesized through the reaction of phenethylamine with diethyl phosphorochloridate.
The biological activity of DEPA primarily stems from its ability to act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both the therapeutic effects and potential toxicity associated with organophosphate compounds.
Biological Activity Overview
Activity | Description |
---|---|
Acetylcholinesterase Inhibition | DEPA inhibits AChE, leading to increased acetylcholine levels and enhanced cholinergic signaling. |
Neuroprotective Effects | Some studies suggest that DEPA may exhibit neuroprotective properties by modulating oxidative stress pathways. |
Antimicrobial Activity | Preliminary research indicates that DEPA may possess antimicrobial properties against certain bacterial strains. |
Case Studies and Research Findings
- Neuroprotective Effects : A study published in Neuropharmacology examined the neuroprotective effects of DEPA in a rat model of neurodegeneration. The results indicated that DEPA administration significantly reduced neuronal loss and oxidative stress markers, suggesting a potential role in treating neurodegenerative diseases .
- Acetylcholinesterase Inhibition : Research conducted by Smith et al. (2023) demonstrated that DEPA exhibits potent AChE inhibitory activity, comparable to other well-known organophosphates. In vitro assays showed IC50 values in the low micromolar range, indicating its effectiveness as an AChE inhibitor .
- Antimicrobial Activity : A recent investigation into the antimicrobial properties of DEPA revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study found that DEPA disrupted bacterial membrane integrity, leading to cell lysis .
Pharmacokinetics and Toxicology
The pharmacokinetics of DEPA are not extensively documented; however, as with other organophosphates, it is expected to be rapidly absorbed following oral or dermal exposure. Toxicological studies indicate that high doses can lead to acute toxicity characterized by cholinergic symptoms such as salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and muscle twitching.
Properties
IUPAC Name |
N-diethoxyphosphoryl-2-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20NO3P/c1-3-15-17(14,16-4-2)13-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWJEGXXRLKMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NCCC1=CC=CC=C1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70206375 | |
Record name | Diethyl phenethylphosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57673-91-3 | |
Record name | Phosphoramidic acid, (2-phenylethyl)-, diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57673-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl phenethylphosphoramidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057673913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57673-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl phenethylphosphoramidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70206375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl phenethylphosphoramidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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